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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

establishing and utilizing co-culture models of Lactobacillus acidophilus and intestinal cells.

These models are invaluable tools for investigating the mechanisms of probiotic action,

assessing the impact on intestinal barrier function, and evaluating potential therapeutic

interventions for inflammatory bowel diseases (IBD) and other gastrointestinal disorders.

Application Notes
Co-culture systems that combine live Lactobacillus acidophilus with intestinal epithelial cell

lines, such as Caco-2 and HT-29, offer a physiologically relevant in vitro environment to study

host-microbe interactions at the cellular and molecular level. These models are instrumental in

elucidating the strain-specific effects of probiotics on intestinal health.

A key application of these models is the assessment of intestinal barrier integrity. A defective

intestinal tight junction (TJ) barrier is a critical factor in the pathogenesis of IBD.[1][2][3][4]

Specific strains of L. acidophilus, such as LA1, have been shown to enhance the intestinal TJ

barrier, offering a protective effect against inflammation.[2][5][6] This enhancement is often

mediated through direct interaction with intestinal epithelial cells.[2][7]
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Furthermore, these co-culture models are crucial for investigating the immunomodulatory

properties of L. acidophilus. The probiotic can attenuate inflammatory responses induced by

pathogens or pro-inflammatory cytokines like TNF-α.[1][8][3][4][9] This anti-inflammatory

activity is often linked to the modulation of key signaling pathways, including NF-κB and

mitogen-activated protein kinase (MAPK) pathways, frequently initiated through Toll-like

receptor 2 (TLR2) signaling.[1][9][10][11] For instance, the LA1 strain of L. acidophilus has

been demonstrated to inhibit TNF-α-induced NF-κB activation in a TLR-2-dependent manner,

thereby protecting the intestinal barrier.[1][3][4][12]

In drug development, these models serve as a platform for screening and validating the

efficacy of probiotic strains and novel therapeutic agents aimed at restoring gut homeostasis.

They can be used to study competitive exclusion of pathogens, where L. acidophilus inhibits

the adhesion and invasion of enterovirulent bacteria.[13][14][15]

It is important to note that the effects of L. acidophilus are highly strain-specific. While some

strains like LA1 show marked enhancement of the intestinal barrier, others may have minimal

or no effect.[1][2][16] Therefore, careful selection and characterization of the probiotic strain are

paramount for obtaining meaningful and reproducible results.

Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Lactobacillus

acidophilus in co-culture with intestinal cells.

Table 1: Effect of L. acidophilus on Intestinal Epithelial Barrier Function (Transepithelial

Electrical Resistance - TEER)

L. acidophilus
Strain

Intestinal Cell
Line

Treatment
Conditions

Change in
TEER

Reference

LA1 Caco-2

Pre-treatment

with LA1 (1x10⁸

CFU/ml) before

TNF-α

Prevented TNF-

α-induced

decrease in TER

[8]

Not Specified Caco-2 Co-culture 15% increase [2]

Not Specified Caco-2 Co-culture 25% increase [2]
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Table 2: Modulation of Inflammatory Markers and Signaling Pathways by L. acidophilus

L. acidophilus
Strain

Intestinal Cell
Line

Inflammatory
Stimulus

Key Findings Reference

NCFM

Intestinal

epithelial cell

lines

None

Upregulated IL-

1α, IL-1β, CCL2,

CCL20; Activated

TLR2; Enhanced

phosphorylation

of NF-κB p65

and p38 MAPK

[10]

LA1 Caco-2 TNF-α

Inhibited TNF-α-

induced NF-κB

p50/p65

activation and

MLCK

gene/kinase

activity in a TLR-

2-dependent

manner

[1][3][4]

LA1 HT-29 None

Suppressed NF-

κB activation and

improved

Endoplasmic

Reticulum (ER)

stress

[17][18]

Not Specified HT-29 LPS and TNF-α

Reduced IL-8

secretion;

Decreased

phosphorylated

p65 NF-κB and

p38 MAPK;

Increased TLR2

expression

[9]
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Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for L. acidophilus and Intestinal Cell Co-culture
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Caption: Workflow for studying L. acidophilus-intestinal cell interactions.
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Diagram 2: L. acidophilus (LA1) Signaling in Intestinal Epithelial Cells to Counteract TNF-α
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Click to download full resolution via product page

Caption: LA1 inhibits TNF-α-induced barrier dysfunction via TLR2/PI3K.

Diagram 3: L. acidophilus (NCFM) Induced Pro-inflammatory Response Signaling
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Caption: NCFM strain induces cytokines via TLR2, NF-κB, and p38 MAPK.

Detailed Experimental Protocols
Protocol 1: Co-culture of L. acidophilus with Caco-2
Monolayers for Barrier Function Assessment
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Objective: To assess the effect of L. acidophilus on the integrity of the intestinal epithelial

barrier using Transepithelial Electrical Resistance (TEER) measurement.

Materials:

Caco-2 cells (ATCC HTB-37)

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Non-Essential Amino Acids (NEAA)

Penicillin-Streptomycin solution

Transwell® permeable supports (0.4 µm pore size)

Lactobacillus acidophilus strain (e.g., LA1)

MRS broth

Phosphate-Buffered Saline (PBS)

Epithelial Voltohmmeter (EVOM)

Procedure:

Caco-2 Cell Culture and Differentiation:

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ humidified incubator.

Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10⁵ cells/cm².

Culture for 17-21 days to allow for differentiation into a polarized monolayer, changing the

medium every 2-3 days.

Monitor monolayer integrity by measuring TEER. Differentiated monolayers typically

exhibit TEER values >250 Ω·cm².
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Preparation of L. acidophilus:

Inoculate L. acidophilus in MRS broth and incubate anaerobically at 37°C for 18-24 hours.

Harvest bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

Wash the bacterial pellet twice with sterile PBS.

Resuspend the bacteria in antibiotic-free DMEM to a desired concentration (e.g., 1 x 10⁸

CFU/ml), determined by optical density (OD₆₀₀) and confirmed by plate counting.[8]

Co-culture and TEER Measurement:

Gently remove the apical medium from the differentiated Caco-2 monolayers.

Add the L. acidophilus suspension to the apical chamber of the Transwell® inserts.

For control wells, add sterile antibiotic-free DMEM.

To model inflammation, a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/ml) can be

added to the basolateral chamber, either concurrently or after a pre-incubation period with

the probiotic.[1]

Incubate the co-culture at 37°C in a 5% CO₂ incubator.

Measure TEER at specified time points (e.g., 0, 1, 3, 6, 12, 24 hours) using an EVOM.

Calculate the change in TEER relative to the initial reading and compare between treated

and control groups.

Protocol 2: Assessment of Anti-Inflammatory Effects
and Signaling Pathway Modulation
Objective: To investigate the ability of L. acidophilus to modulate inflammatory responses and

associated signaling pathways in intestinal cells (e.g., HT-29 or Caco-2).

Materials:
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Intestinal cell line (HT-29 or Caco-2)

Lactobacillus acidophilus strain

Appropriate cell culture and bacterial growth media

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) and TNF-α)

ELISA kits for cytokines (e.g., IL-8)

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65 NF-

κB, p-p38 MAPK, etc.)

Reagents for RNA extraction and qPCR (for gene expression analysis)

Procedure:

Cell Culture and Seeding:

Culture HT-29 or Caco-2 cells in 6-well or 12-well plates until they reach 80-90%

confluence.

Bacterial Preparation:

Prepare the L. acidophilus suspension as described in Protocol 1, Step 2.

Co-culture and Inflammatory Challenge:

Pre-treat the intestinal cells with the L. acidophilus suspension for a defined period (e.g., 2

hours).

Introduce the inflammatory stimulus (e.g., a combination of LPS and TNF-α) to the culture

medium.[9]

Include appropriate controls: cells alone, cells with stimulus only, and cells with L.

acidophilus only.

Incubate for a specified duration (e.g., 4-24 hours).
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Analysis of Inflammatory Markers:

Cytokine Secretion: Collect the cell culture supernatant. Centrifuge to remove bacteria and

cell debris. Measure the concentration of secreted cytokines (e.g., IL-8) using a

commercial ELISA kit according to the manufacturer's instructions.

Gene Expression: Wash the cell monolayers with PBS and lyse the cells for RNA

extraction. Perform reverse transcription and quantitative PCR (qPCR) to analyze the

expression levels of inflammatory genes.

Analysis of Signaling Pathways:

Western Blotting: At earlier time points (e.g., 15, 30, 60 minutes) post-stimulation, wash

the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing

protease and phosphatase inhibitors.

Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a

membrane.

Probe the membrane with primary antibodies against phosphorylated and total forms of

signaling proteins (e.g., p65 NF-κB, p38 MAPK).

Use appropriate secondary antibodies and a detection system to visualize the protein

bands. Quantify band intensity to determine the level of protein phosphorylation.[10][11]

Protocol 3: Bacterial Adhesion and Competition Assay
Objective: To quantify the adhesion of L. acidophilus to intestinal cells and its ability to compete

with or exclude pathogenic bacteria.

Materials:

Caco-2 or HT-29 cells

Lactobacillus acidophilus strain

Pathogenic bacterial strain (e.g., enterotoxigenic E. coli)
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Cell culture plates

Triton X-100 solution (1%)

Appropriate agar plates for bacterial enumeration

Procedure:

Cell Culture:

Seed Caco-2 or HT-29 cells in 24-well plates and culture to confluence.

Bacterial Preparation:

Prepare suspensions of L. acidophilus and the pathogenic bacteria in antibiotic-free cell

culture medium to a known concentration (e.g., 1 x 10⁷ CFU/ml).

Adhesion/Competition Assays:

Adhesion: Wash the intestinal cell monolayers with PBS. Add the L. acidophilus

suspension and incubate for 1-2 hours.

Exclusion: Pre-incubate the cell monolayers with L. acidophilus for 1-2 hours. Wash to

remove non-adherent probiotics, then add the pathogen suspension and incubate for

another 1-2 hours.

Competition: Add both L. acidophilus and the pathogen to the cell monolayers

simultaneously and incubate for 1-2 hours.

Include a control with the pathogen alone.

Quantification of Adherent Bacteria:

After incubation, wash the monolayers thoroughly (e.g., 3-5 times) with sterile PBS to

remove non-adherent bacteria.

Lyse the intestinal cells by adding a 1% Triton X-100 solution and incubating for 10-15

minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform serial dilutions of the resulting lysate in PBS.

Plate the dilutions on appropriate selective agar plates for L. acidophilus and the

pathogen.

Incubate the plates and count the colonies to determine the number of adherent CFU per

well.

Calculate the percentage of adhesion and the reduction in pathogen adhesion in the

presence of the probiotic.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1348010/full
https://www.mdpi.com/2072-6643/11/5/969
https://www.mdpi.com/2072-6643/11/5/969
https://pubmed.ncbi.nlm.nih.gov/22357649/
https://pubmed.ncbi.nlm.nih.gov/22357649/
https://pubmed.ncbi.nlm.nih.gov/22357649/
https://journals.asm.org/doi/10.1128/cvi.05617-11
https://www.semanticscholar.org/paper/Lactobacillus-acidophilus-inhibits-the-increase-in-Haque-Kaminsky/d16361b3b4bb9d51f706be040c27c3a13b724836
https://www.semanticscholar.org/paper/Lactobacillus-acidophilus-inhibits-the-increase-in-Haque-Kaminsky/d16361b3b4bb9d51f706be040c27c3a13b724836
https://www.semanticscholar.org/paper/Lactobacillus-acidophilus-inhibits-the-increase-in-Haque-Kaminsky/d16361b3b4bb9d51f706be040c27c3a13b724836
https://pubmed.ncbi.nlm.nih.gov/8174985/
https://pubmed.ncbi.nlm.nih.gov/8174985/
https://pubmed.ncbi.nlm.nih.gov/8174985/
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo03200g
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo03200g
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo03200g
https://journals.asm.org/doi/10.1128/jb.00272-22
https://www.news-medical.net/news/20210420/Probiotic-L-acidophilus-can-effectively-treat-intestinal-inflammation-research-shows.aspx
https://www.researchgate.net/publication/325939050_Lactobacillus_acidophilus_suppresses_intestinal_inflammation_by_inhibiting_endoplasmic_reticulum_stress_Lactobacillus_acidophilus_and_endoplasmic_reticulum_stress
https://pubmed.ncbi.nlm.nih.gov/29933526/
https://pubmed.ncbi.nlm.nih.gov/29933526/
https://www.benchchem.com/product/b1208000#co-culture-models-of-lactobacillus-acidophilus-and-intestinal-cells
https://www.benchchem.com/product/b1208000#co-culture-models-of-lactobacillus-acidophilus-and-intestinal-cells
https://www.benchchem.com/product/b1208000#co-culture-models-of-lactobacillus-acidophilus-and-intestinal-cells
https://www.benchchem.com/product/b1208000#co-culture-models-of-lactobacillus-acidophilus-and-intestinal-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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